3,4-Difluoro-4-methylpiperidine
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Overview
Description
3,4-Difluoro-4-methylpiperidine: is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-4-methylpiperidine typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: 3,4-Difluoro-4-methylpiperidine is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, fluorinated piperidines are explored for their potential as pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its unique reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atoms can influence the binding affinity and selectivity of the compound towards its molecular targets .
Comparison with Similar Compounds
- 3,3-Difluoro-1-methylpiperidine-4,4-diol hydrochloride
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium
Comparison: 3,4-Difluoro-4-methylpiperidine is unique due to the specific positioning of the fluorine atoms on the piperidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated piperidines. The presence of fluorine atoms at the 3 and 4 positions can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3,4-difluoro-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-6(8)2-3-9-4-5(6)7/h5,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFOADGNMQTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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